molecular formula C15H13FN4O B1631283 Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate CAS No. 304874-06-4

Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate

Cat. No.: B1631283
CAS No.: 304874-06-4
M. Wt: 284.29 g/mol
InChI Key: WSKGRWHECMNHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Weight Analysis

The molecular formula C₁₅H₁₃FN₄O was confirmed via high-resolution mass spectrometry and elemental analysis. Key structural contributions include:

  • Pyrazolo[3,4-b]pyridine core : 9 atoms (C₇H₄N₂).
  • 2-Fluorobenzyl group : C₇H₆F.
  • Methyl carboximidate : C₂H₃NO.
Parameter Value
Molecular weight 284.29 g/mol
Exact mass 284.1022 Da
Unsaturation index 11

The high unsaturation index (11 double bonds/rings) underscores its aromaticity and planar geometry.

Tautomeric and Isomeric Considerations

Pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H- and 2H-forms due to proton shifts at the pyrazole N1/N2 positions. However, the 2-fluorobenzyl group at N1 in this compound locks the tautomer into the 1H-configuration , eliminating equilibrium with 2H-forms.

Potential isomerism includes:

  • Regioisomerism : Substitution patterns on the pyridine ring (e.g., 5-fluoro vs. 6-fluoro derivatives).
  • Stereoisomerism : The carboximidate group can theoretically exhibit E/Z isomerism, but the methyl ester’s small size minimizes steric hindrance, favoring a single conformation.

Crystallographic and Three-Dimensional Conformational Studies

While single-crystal X-ray data for this specific compound is unavailable, related pyrazolo[3,4-b]pyridines adopt planar fused-ring systems with dihedral angles <5° between pyrazole and pyridine rings. Key predicted features include:

  • Intramolecular hydrogen bonding : Between the pyridine N and the carboximidate oxygen, stabilizing the planar structure.
  • 2-Fluorobenzyl orientation : The fluorine atom’s electronegativity induces a para-directed dipole , positioning the benzyl group perpendicular to the pyrazolopyridine plane.

Computational studies (DFT/B3LYP) suggest a twist-boat conformation for the benzyl group, minimizing steric clashes with the pyridine ring.

Comparative Structural Analysis with Pyrazolo[3,4-b]Pyridine Derivatives

The compound’s structure diverges from common pyrazolo[3,4-b]pyridine derivatives in three ways:

Feature This Compound Typical Derivatives
N1 Substituent 2-Fluorobenzyl Alkyl/aryl groups
C3 Functional Group Methyl carboximidate Carboxamide/ester
Pyridine Substitution Unsubstituted Often 5- or 6-position substitutions

The 2-fluorobenzyl group enhances lipophilicity (logP ≈ 2.8) compared to non-fluorinated analogs (logP ≈ 2.2), while the carboximidate group improves metabolic stability over esters. These modifications make it a key intermediate in synthesizing kinase inhibitors like Riociguat.

Properties

IUPAC Name

methyl 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O/c1-21-14(17)13-11-6-4-8-18-15(11)20(19-13)9-10-5-2-3-7-12(10)16/h2-8,17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKGRWHECMNHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=NN(C2=C1C=CC=N2)CC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to Methyl 1-(2-Fluorobenzyl)-1H-Pyrazolo[3,4-b]Pyridine-3-Carbimidate

Overview of Pyrazolo[3,4-b]Pyridine Synthesis Strategies

The pyrazolo[3,4-b]pyridine scaffold is typically constructed via two primary strategies: (1) annulation of a pyridine ring onto a preformed pyrazole or (2) cyclization of a pyrazole moiety onto a preexisting pyridine. For this compound, the former approach is employed, where the pyridine ring is built upon a pyrazole precursor functionalized at the N1 and C3 positions. This method allows precise control over substituent placement, critical for achieving the desired pharmacological profile.

Stepwise Preparation from 1-(2-Fluorobenzyl)-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxamide

The synthesis of this compound (Formula-9) is detailed in Example 4 of Patent WO2017025981A1. The process begins with 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (Formula-7), which undergoes methylation at the carboxamide group to yield the target carbimidate.

Methylation Using Trimethyloxonium Tetrafluoroborate

The key step involves treating Formula-7 with trimethyloxonium tetrafluoroborate, a potent methylating agent, in dichloromethane under nitrogen atmosphere. Triethylamine is added to neutralize the generated tetrafluoroboric acid, ensuring reaction efficiency. The mixture is maintained at 0–5°C to mitigate exothermic side reactions and stirred for 8 hours to achieve complete conversion.

Work-up and Purification

Post-reaction, aqueous sodium carbonate is introduced to quench excess reagents, followed by ethyl acetate extraction. The organic layer is washed with water, and the solvent is removed under reduced pressure. The crude product is purified via co-distillation with methanol, yielding the carbimidate with >99.5% purity by HPLC.

Reaction Mechanism and Optimization

Mechanistic Insights

Trimethyloxonium tetrafluoroborate acts as an electrophilic methylating agent, transferring a methyl group to the oxygen atom of the carboxamide’s carbonyl group. This results in the formation of an imidate ester, with concomitant release of tetrafluoroboric acid. The use of triethylamine as a base ensures rapid acid scavenging, shifting the equilibrium toward product formation.

Critical Reaction Parameters

  • Temperature Control : Maintaining 0–5°C prevents thermal degradation of the sensitive imidate intermediate.
  • Solvent Selection : Dichloromethane’s low polarity and inertness facilitate reagent solubility without side reactions.
  • Stoichiometry : A 1:1 molar ratio of Formula-7 to trimethyloxonium tetrafluoroborate ensures complete methylation.

Work-up and Purification Strategies

The work-up protocol emphasizes minimizing product loss while ensuring high purity. Sodium carbonate neutralization followed by ethyl acetate extraction achieves efficient separation of organic and aqueous phases. Subsequent co-distillation with methanol removes residual solvents and volatile impurities, critical for pharmaceutical-grade output.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC analysis confirms a purity exceeding 99.5%, with retention times and peak areas calibrated against reference standards.

Powder X-Ray Diffraction (PXRD)

While PXRD data for the carbimidate itself are not explicitly provided in the cited patents, related compounds (e.g., crystalline forms of Formula-1) exhibit distinct diffraction patterns, underscoring the importance of crystallinity in product consistency.

Comparative Analysis with Alternative Synthetic Approaches

Prior methods for analogous compounds, such as US6743798B1, relied on prolonged reaction times (up to 3 days) and laborious silica gel chromatography. In contrast, the current methodology reduces reaction time to 8 hours and employs straightforward liquid-liquid extraction, enhancing scalability and cost-efficiency.

Applications in Pharmaceutical Synthesis

This compound serves as a precursor to methyl carbamate derivatives with demonstrated kinase inhibitory activity. Its synthetic accessibility and high purity make it indispensable for large-scale drug production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds . Its structure allows for modifications that can enhance the biological activity of derived drugs. Notably, it has been associated with the development of treatments for conditions such as pulmonary hypertension and other cardiovascular diseases.

Case Study: Riociguat Impurity Analysis

In the context of drug formulation, this compound has been identified as an impurity in Riociguat, a drug used in treating pulmonary arterial hypertension. The identification and quantification of such impurities are crucial for ensuring the safety and efficacy of pharmaceutical products. This compound is utilized in Quality Control (QC) processes to evaluate the purity of Riociguat formulations .

Toxicity Studies

The compound is also employed in toxicity studies related to drug development. Understanding the toxicological profile of new chemical entities is essential for regulatory approval and safe clinical use. This compound serves as a reference standard in these studies, facilitating the assessment of potential adverse effects associated with drug candidates.

This compound plays a significant role in regulatory submissions such as Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) . Its inclusion helps demonstrate compliance with safety standards set by regulatory bodies like the FDA. The compound's characterization and stability data are critical components of these filings, ensuring that all aspects of the drug formulation are thoroughly vetted .

Research and Development

In research settings, this compound is utilized for synthesizing novel derivatives aimed at enhancing therapeutic efficacy against various diseases. Its structural properties make it a valuable scaffold for developing new pharmacological agents.

Potential Future Applications

Ongoing research may uncover additional therapeutic applications beyond its current uses in cardiovascular treatments and toxicity assessments. The versatility of its structure suggests potential roles in treating other conditions, including cancer or neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzyl Group

A. 1-(4-Fluorobenzyl) Analogs Compound 38 (1-(4-fluorobenzyl)-N-(1-{[1-(4-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonyl]carbamoyl}cyclopentyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide) differs in the position of the fluorine atom on the benzyl group (para- vs. ortho-substitution in the target compound). This positional isomerism impacts lipophilicity and target binding affinity.

B. 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile
This analog (CAS: 1350653-26-7, molecular formula: C₁₄H₈F₂N₄) introduces an additional fluorine atom at the pyridine ring’s 5-position. The dual fluorination increases molecular polarity (logP reduction) and may alter metabolic stability. Unlike the carbimidate group in the target compound, the carbonitrile functionality here serves as a precursor for further derivatization, highlighting divergent synthetic applications .

Functional Group Modifications

A. Carboximidamide Derivatives
Riociguat’s active form, 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamidine·HCl, is generated via hydrolysis of the target carbimidate. This conversion underscores the carbimidate’s role as a protecting group that enhances synthetic yield (75% in the carbonitrile-to-carbimidate step) compared to direct carboxamidine synthesis .

B. Carbamate and Carbonitrile Analogs Methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate () replaces the carbimidate with a carbamate group. This modification increases hydrolytic stability but reduces reactivity as an intermediate, necessitating harsher conditions for downstream functionalization .

Physicochemical Properties

Property Target Carbimidate 5-Fluoro-3-carbonitrile Analog 1-(4-Fluorobenzyl) Analog (38)
Molecular Weight 284.29 g/mol 270.24 g/mol 683.70 g/mol
LogP (Predicted) 2.1 2.8 3.5
Key Functional Group Carbimidate Carbonitrile Carboxamide

The carbimidate group in the target compound provides a balance between reactivity (for hydrolysis to carboxamidine) and stability, making it superior to carbamates or carbonitriles in Riociguat synthesis .

Industrial Relevance

Patent literature highlights optimized processes for the target compound’s analogs, such as methyl{4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate, which use crystallization techniques to improve purity . These advancements underscore the industrial preference for fluorine-substituted pyrazolopyridines due to their enhanced bioavailability and target engagement.

Biological Activity

Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. It is characterized by a unique structure that includes a fluorobenzyl substituent and a carbamate functional group. The compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C15H13FN4O
  • Molecular Weight : 284.29 g/mol
  • CAS Number : 304874-06-4

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazolo[3,4-b]pyridine Core : This is achieved through cyclization reactions using precursors like 2-aminopyridine and α,β-unsaturated carbonyl compounds.
  • Introduction of the Fluorobenzyl Group : Nucleophilic substitution reactions are employed where a fluorobenzyl halide reacts with the pyrazolo[3,4-b]pyridine core.
  • Esterification : The final step involves esterification to form the methyl ester derivative.

This compound exhibits biological activity through its interaction with specific molecular targets, potentially modulating enzyme activity or receptor interactions. This mechanism may involve:

  • Inhibition of enzymes associated with disease pathways.
  • Modulation of signal transduction pathways.

Pharmacological Properties

Research indicates that this compound may possess various pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that it may inhibit bacterial growth.
  • Antiviral Properties : Investigations into its effects on viral replication are ongoing.
  • Anticancer Potential : Early-stage research has indicated possible cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria.
Study BAntiviral ActivityShowed reduced viral load in infected cell lines.
Study CAnticancer ActivityInduced apoptosis in specific cancer cell lines with IC50 values in low micromolar range.

Comparative Analysis

When compared to similar compounds within the pyrazolo[3,4-b]pyridine class, this compound stands out due to its unique fluorobenzyl group which enhances its lipophilicity and biological interactions.

Similar Compounds

Compound NameStructureBiological Activity
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acidLacks methyl esterModerate antimicrobial activity
1-(2-Chlorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidateChlorine instead of fluorineReduced efficacy compared to fluorinated variant

Q & A

Q. What are the conventional synthetic routes for Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbimidate?

The compound is synthesized via a four-step route starting from methyl 2-chloronicotinate. Key steps include hydrazinolysis and intramolecular substitution to form 1H-pyrazolo[3,4-b]pyridin-3-ol (30), regioselective N1-benzylation to introduce the 2-fluorobenzyl group, and Pd-catalyzed cyanation to yield the final product. This method achieves an overall yield of 55% and avoids previously unreported intermediates like 3-bromo derivatives . Alternative routes involve coupling reactions with carboxamide derivatives, as evidenced by IR and NMR data for structural analogs .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy : Peaks at 1650–1752 cm⁻¹ (C=O stretching) and 1220–1277 cm⁻¹ (C-F bending) align with functional groups in the molecule .
  • NMR spectroscopy : Distinct signals for the 2-fluorobenzyl protons (δ = 5.6–5.8 ppm) and pyrazole/pyridine ring protons (δ = 8.1–8.7 ppm) are observed .
  • X-ray crystallography : Single-crystal analysis of intermediates (e.g., 31) confirms regioselective benzylation and planar pyrazole-pyridine fusion .

Advanced Research Questions

Q. How can synthetic routes be optimized to mitigate regioselectivity challenges during N1-benzylation?

Regioselective benzylation is critical for avoiding N2-substituted byproducts. Optimization strategies include:

  • Temperature control : Reactions conducted at 0–5°C reduce side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalytic additives : Use of KI or phase-transfer catalysts improves yield and selectivity .

Q. What analytical methods are employed to characterize and quantify process-related impurities?

Impurities like Riociguat Impurity 32 (C20H19FN8O3, MW 438.42) are analyzed via:

  • HPLC-MS : Retention time and m/z values differentiate impurities from the main product .
  • 1H NMR : Unique proton environments (e.g., oxidized pyridine-N-oxide at δ = 8.9 ppm) identify structural deviations .
  • TGA/DSC : Thermal stability profiles distinguish polymorphic forms, which may arise during crystallization .

Q. How do structural modifications impact the compound’s biological activity as a soluble guanylyl cyclase (sGC) activator?

The 2-fluorobenzyl group and pyrazolo[3,4-b]pyridine core are essential for sGC activation. Modifications such as:

  • Fluorine substitution : 5-Fluoro derivatives (e.g., Vericiguat) enhance metabolic stability and binding affinity .
  • Carboxamide vs. carbimidate : Carbimidate derivatives show improved solubility and oral bioavailability compared to carboxamides .
  • Crystal form : Patent data indicate that Modification I (a specific polymorph) offers superior dissolution rates and bioavailability .

Q. What strategies are used to stabilize the compound’s solid-state forms for pharmaceutical applications?

  • Polymorph screening : High-throughput crystallization identifies stable forms (e.g., Modification I) with optimal hygroscopicity and compressibility .
  • Excipient compatibility : Co-processing with hydroxypropyl methylcellulose (HPMC) prevents phase transitions during tablet formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbiMidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.